molecular formula C19H26N6O B2810141 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide CAS No. 1286720-49-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide

Cat. No. B2810141
CAS RN: 1286720-49-7
M. Wt: 354.458
InChI Key: FJJYJZVDLMKXIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The synthesized compounds showed a pronounced stimulating effect on plant growth .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, is a neglected tropical disease affecting millions worldwide. The synthesized pyrazole derivative (compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . Researchers attribute this efficacy to the compound’s unique structure and molecular interactions.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from the same series exhibited substantial inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as a potential antimalarial agent . Further studies are warranted to explore its mechanism of action and safety profile.

c-Met Inhibition

Compound (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (8) selectively inhibits c-Met, a receptor tyrosine kinase implicated in cancer progression. Its discovery involved high-throughput screening and structure-based drug design. This compound holds promise as an anticancer agent, particularly in c-Met-driven malignancies .

Anti-Viral Properties

Analogues of the compound, such as 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (R=Cl), displayed potent anti-viral activity across various cell cultures. Notably, it exhibited broad-spectrum efficacy against multiple viruses . Further investigations could reveal its mechanism of action and potential clinical applications.

properties

IUPAC Name

N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h5,9-11,13,15-16H,1-4,6-8,12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJYJZVDLMKXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide

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